![molecular formula C6H5BrClN B053696 3-Bromo-2-(chloromethyl)pyridine CAS No. 122851-69-8](/img/structure/B53696.png)
3-Bromo-2-(chloromethyl)pyridine
Overview
Description
3-Bromo-2-(chloromethyl)pyridine is a chemical compound with the CAS Number: 122851-69-8. It has a molecular weight of 206.47 and its linear formula is C6H5BrClN .
Synthesis Analysis
The synthesis of 3-Bromo-2-(chloromethyl)pyridine from (3-bromopyridin-2-yl)methanol has been reported . In addition, the synthesis and applications of trifluoromethylpyridines, which are structurally similar to 3-Bromo-2-(chloromethyl)pyridine, have been extensively studied .Molecular Structure Analysis
The molecular structure of 3-Bromo-2-(chloromethyl)pyridine has been analyzed using various methods. The linear formula of this compound is C6H5BrClN .Physical And Chemical Properties Analysis
3-Bromo-2-(chloromethyl)pyridine is a solid compound. It has a flash point of 97.709°C and a boiling point of 237.949°C at 760 mmHg .Scientific Research Applications
Synthesis of Biomimetic Metal Ion Chelates
3-Bromo-2-(chloromethyl)pyridine is used as a precursor in the synthesis of biomimetic metal ion chelates . These chelates mimic the 3-histidine (3H), 2-histidine-1-carboxylate (2H1C) brace motifs or other combinations of histidine and carboxylate endogenous ligating residues found in bioinorganic metalloenzymes .
Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons
This compound is also used in the immobilization of biomimetic metal ion chelates on functionalized carbons . This process requires the use of bromine-substituted (chloromethyl)pyridines .
Alternative Synthesis Methods
3-Bromo-2-(chloromethyl)pyridine is synthesized from inexpensive commercially available 2,6-dibromopyridine using isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) and cyanuric chloride . These methods are easier to handle and require milder reaction conditions than conventional reagents .
Chemical Industry Applications
Pyridine derivatives, including 3-Bromo-2-(chloromethyl)pyridine, are important intermediates with many applications in the chemical industry . They are in great demand as synthons for pharmaceutical products .
Synthesis of 3-Bromoimidazopyridines
3-Bromo-2-(chloromethyl)pyridine can be used in the synthesis of 3-bromoimidazopyridines . These compounds are obtained via one-pot tandem cyclization/bromination .
Building Blocks for Polymers
Pyridines, including 3-Bromo-2-(chloromethyl)pyridine, are used as building blocks for polymers .
Safety and Hazards
3-Bromo-2-(chloromethyl)pyridine is classified as a dangerous compound. It has been assigned the GHS05 pictogram, and its hazard statements include H314, which indicates that it causes severe skin burns and eye damage . A safety data sheet for a similar compound, 2-Bromo-3-(chloromethyl)pyridine, indicates that it is classified as a skin corrosive, an eye irritant, and a respiratory irritant .
Mechanism of Action
Target of Action
3-Bromo-2-(chloromethyl)pyridine is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .
Mode of Action
The mode of action of 3-Bromo-2-(chloromethyl)pyridine involves its interaction with the organoboron reagents in the SM coupling. The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The SM coupling reaction is a key biochemical pathway affected by 3-Bromo-2-(chloromethyl)pyridine. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of the SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Result of Action
The result of the action of 3-Bromo-2-(chloromethyl)pyridine in the SM coupling reaction is the formation of a new carbon–carbon bond . This allows for the synthesis of a wide range of organic compounds, making it a valuable tool in organic chemistry .
Action Environment
The action of 3-Bromo-2-(chloromethyl)pyridine is influenced by environmental factors such as temperature and the presence of an inert atmosphere . These conditions can affect the compound’s stability, efficacy, and the overall success of the SM coupling reaction .
properties
IUPAC Name |
3-bromo-2-(chloromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c7-5-2-1-3-9-6(5)4-8/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRPSQGAABFCHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CCl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70558306 | |
Record name | 3-Bromo-2-(chloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70558306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-(chloromethyl)pyridine | |
CAS RN |
122851-69-8 | |
Record name | 3-Bromo-2-(chloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70558306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-2-(chloromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.